Genomic Binding Site Divergence: Sp2 Occupies CCAAT Motifs While Sp1/Sp3 Occupy GC Boxes
ChIP-seq analysis in mouse embryonic fibroblasts (MEFs) revealed that Sp1 and Sp3 essentially occupy the same promoters and localize to GC boxes, whereas Sp2 primarily localizes at CCAAT motifs—a qualitatively different genomic binding pattern [1]. This divergence is conserved in human HEK-293 cells, where the GC box remains the prevalent motif at Sp1 binding sites and the CCAAT box is the prevalent motif at Sp2 binding sites [1].
| Evidence Dimension | Primary genomic binding motif determined by ChIP-seq |
|---|---|
| Target Compound Data | CCAAT motifs (tandem CCAAT boxes co-bound by Nf-y) |
| Comparator Or Baseline | Sp1 and Sp3: GC boxes (GGGGCGGGG/GGGCGG consensus); Sp1 and Sp3 occupy the same promoters |
| Quantified Difference | Qualitatively distinct motif class (CCAAT vs GC box); minimal overlap in genomic binding profiles |
| Conditions | ChIP-seq in mouse embryonic fibroblasts (MEFs) and human HEK-293 cells; re-expression of Sp2/Sp3 mutants in corresponding knockout MEFs |
Why This Matters
Sp2 regulates a fundamentally different set of target genes than Sp1/Sp3—selecting Sp2 over Sp1/Sp3 is mandatory when investigating CCAAT-dependent promoters or Nf-y co-regulated pathways.
- [1] Völkel S, Stielow B, Finkernagel F, Stiewe T, Nist A, Suske G. Zinc finger independent genome-wide binding of Sp2 potentiates recruitment of histone-fold protein Nf-y distinguishing it from Sp1 and Sp3. PLoS Genetics. 2015;11(3):e1005102. doi:10.1371/journal.pgen.1005102. View Source
